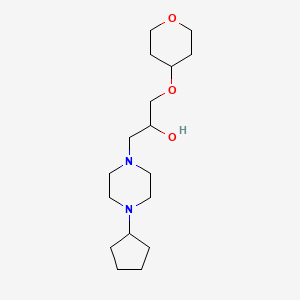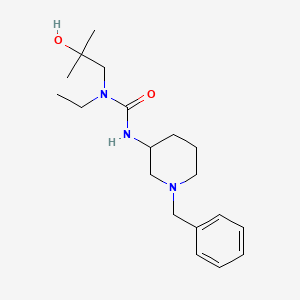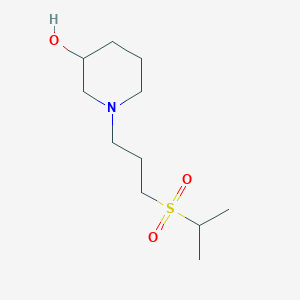![molecular formula C17H14N2O3 B6640955 [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone, also known as FHQ1, is a compound that has been synthesized and studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammation and immune response.
Biochemical and Physiological Effects:
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its high purity and specificity for certain enzymes and proteins. This allows for more precise investigation of its effects on cellular processes. However, one limitation of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is its potential toxicity at high doses, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. In cancer research, further investigation into the mechanisms of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone's anti-tumor effects could lead to the development of new cancer therapies. In neurodegenerative disease research, more studies are needed to determine the optimal dosing and delivery methods for [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in order to maximize its therapeutic potential. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone could be further studied as a potential treatment for other inflammatory conditions such as asthma and inflammatory bowel disease. Overall, the potential therapeutic properties of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone make it an exciting area of research for many different fields.
Synthesemethoden
The synthesis of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone involves the reaction of 2-acetylfuran and 2-aminobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 3-hydroxyazetidine to form [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. This synthesis method has been optimized to produce high yields of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone with high purity.
Wissenschaftliche Forschungsanwendungen
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation in animal models of Alzheimer's disease. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-11-9-19(10-11)17(21)13-8-15(16-6-3-7-22-16)18-14-5-2-1-4-12(13)14/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHHZCATUXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)